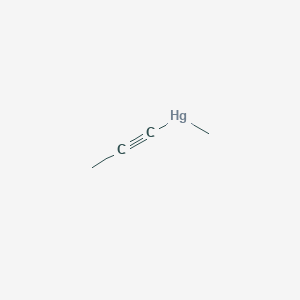
Methyl(prop-1-yn-1-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(prop-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a prop-1-yn-1-yl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(prop-1-yn-1-yl)mercury typically involves the reaction of methylmercury chloride with propargyl bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phase-transfer catalysis can enhance the efficiency of the reaction.
化学反应分析
Types of Reactions: Methyl(prop-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to simpler mercury compounds.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Formation of mercury oxides.
Reduction: Formation of elemental mercury or simpler organomercury compounds.
Substitution: Formation of various substituted organomercury compounds.
科学研究应用
Methyl(prop-1-yn-1-yl)mercury has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug development and as a tool in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl(prop-1-yn-1-yl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form strong bonds with sulfur-containing groups makes it a potent inhibitor of various biological pathways.
相似化合物的比较
Methylmercury: Similar in structure but lacks the prop-1-yn-1-yl group.
Ethylmercury: Contains an ethyl group instead of the prop-1-yn-1-yl group.
Phenylmercury: Contains a phenyl group instead of the prop-1-yn-1-yl group.
Uniqueness: Methyl(prop-1-yn-1-yl)mercury is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions and reactions that are not observed with other organomercury compounds.
属性
CAS 编号 |
72250-66-9 |
|---|---|
分子式 |
C4H6Hg |
分子量 |
254.68 g/mol |
IUPAC 名称 |
methyl(prop-1-ynyl)mercury |
InChI |
InChI=1S/C3H3.CH3.Hg/c1-3-2;;/h1H3;1H3; |
InChI 键 |
HUJOLNGFVUKHLN-UHFFFAOYSA-N |
规范 SMILES |
CC#C[Hg]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


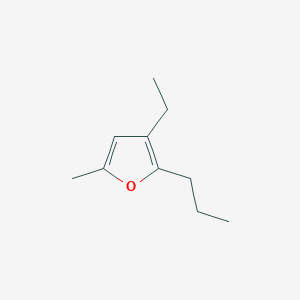
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
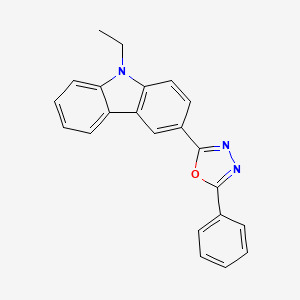
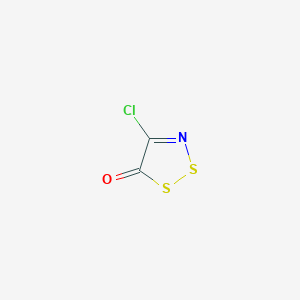
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
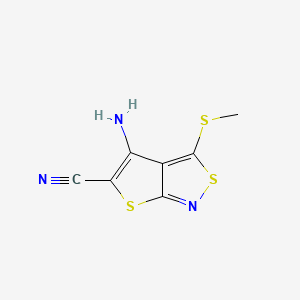
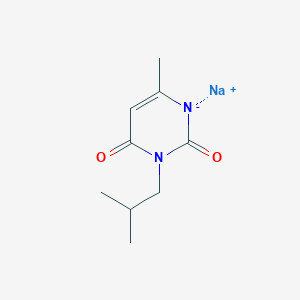
![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
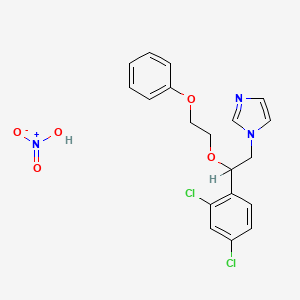
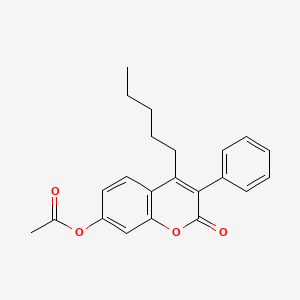

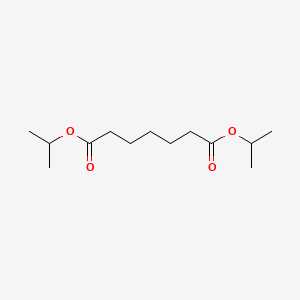
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
